
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a piperidine ring, a tert-butyl group, and multiple benzyloxycarbonyl groups. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the benzyloxycarbonyl groups. The final step involves the formation of the guanidino group, which is achieved through a series of reactions involving protecting groups and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
化学反应分析
Types of Reactions
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学研究应用
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications. Its guanidino group is particularly useful for investigating arginine-related pathways.
Industry: In industrial settings, the compound can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. The compound may also interact with cell membranes, altering their properties and influencing cellular processes.
相似化合物的比较
Similar Compounds
N-tert-butoxycarbonyl-L-arginine: This compound shares the guanidino group and tert-butyl group but lacks the piperidine ring.
Benzyloxycarbonyl-L-lysine: Similar in having benzyloxycarbonyl groups, but with a lysine backbone instead of piperidine.
N-tert-butoxycarbonyl-L-ornithine: Contains the tert-butyl group and a similar amino acid structure but differs in the side chain.
Uniqueness
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, multiple benzyloxycarbonyl groups, and a guanidino group. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C31H41N5O7 |
|---|---|
分子量 |
595.7 g/mol |
IUPAC 名称 |
tert-butyl (2R)-2-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propylcarbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C31H41N5O7/c1-31(2,3)43-30(40)36-20-11-10-17-25(36)26(37)32-18-12-19-33-27(34-28(38)41-21-23-13-6-4-7-14-23)35-29(39)42-22-24-15-8-5-9-16-24/h4-9,13-16,25H,10-12,17-22H2,1-3H3,(H,32,37)(H2,33,34,35,38,39)/t25-/m1/s1 |
InChI 键 |
VSPMCHOGIJVNMU-RUZDIDTESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)NCCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)NCCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13060951.png)
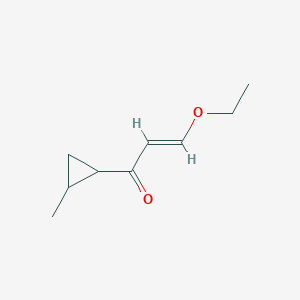

![4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine](/img/structure/B13060962.png)
![Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)
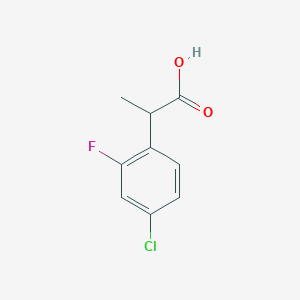
![(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)
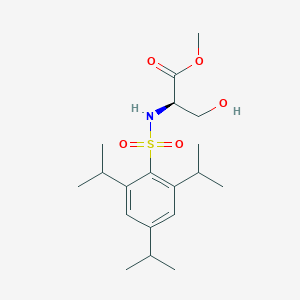
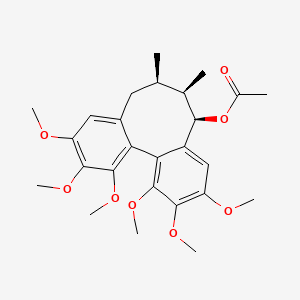
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)
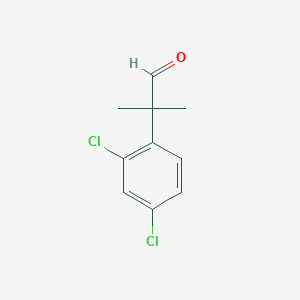
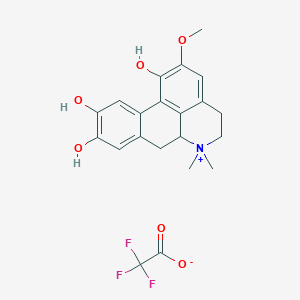
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)
